molecular formula C8H9ClN2O2 B1419129 4-Carbamimidoylbenzoic acid hydrochloride CAS No. 42823-72-3

4-Carbamimidoylbenzoic acid hydrochloride

Cat. No. B1419129
CAS RN: 42823-72-3
M. Wt: 200.62 g/mol
InChI Key: LWZWTSNXTMLZNG-UHFFFAOYSA-N
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Description

4-Carbamimidoylbenzoic acid hydrochloride (CAS Number: 42823-72-3) is an organic compound. It appears as a white solid with good solubility. This compound is sometimes employed as an auxiliary fluorescent probe or dye .


Molecular Structure Analysis

The molecular formula for 4-Carbamimidoylbenzoic acid hydrochloride is C8H9ClN2O2 . It consists of a benzene ring with a carboxylic acid group (COOH) and a carbamimidoyl group (NH=C=N) attached. The hydrochloride salt forms due to the presence of the chloride ion (Cl^-) .

Scientific Research Applications

Versatile Intermediate for Value-Added Bioproducts

4-Hydroxybenzoic acid, closely related to 4-Carbamimidoylbenzoic acid hydrochloride, has shown promising results as an intermediate for several value-added bioproducts. These products have potential applications in various sectors such as food, cosmetics, pharmacy, and fungicides. Synthetic biology and metabolic engineering approaches have been instrumental in biosynthesizing 4-HBA for high-value bioproducts, including compounds like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol (Wang et al., 2018).

Biosensor Development in Saccharomyces cerevisiae

The use of 4-hydroxybenzoic acid derivatives in the development of biosensors is an emerging area of research. A synthetic biosensor was constructed using pHBA-binding domains and showed activation by various benzoic acid derivatives. This development indicates the potential of using these compounds in high-throughput screening tools for producing benzoic acid derivatives through metabolic engineering (Castaño-Cerezo et al., 2020).

Grapevine Root Secretion Regulation

In another study, ρ-Hydroxybenzoic acid (closely related to 4-Carbamimidoylbenzoic acid hydrochloride) was found to regulate grapevine secretion characteristics and could be linked to replant disease. This study suggests the involvement of signal transduction pathways like calcium and reactive oxygen species in grapevine root secretions influenced by 4-HBA (Liu et al., 2019).

Application in Electrochemical Immunosensors

A study explored the use of 4-aminobenzoic acid (an analog of 4-Carbamimidoylbenzoic acid hydrochloride) in developing electrochemical immunosensors. This application involved creating nanohybrids for detecting aflatoxin B1, demonstrating the compound's utility in sensitive and selective detection in biosensing applications (Shi et al., 2020).

Safety And Hazards

  • Precautionary Statements : Handling precautions include avoiding inhalation of dust or mist (P261) and rinsing eyes thoroughly if exposed (P305+P351+P338) .

properties

IUPAC Name

4-carbamimidoylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2.ClH/c9-7(10)5-1-3-6(4-2-5)8(11)12;/h1-4H,(H3,9,10)(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZWTSNXTMLZNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Carbamimidoylbenzoic acid hydrochloride

CAS RN

42823-72-3
Record name 4-Amidinobenzoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

4-Amidinobenzamide hydrochloride (10 g) was dissolved in a mixed solution of 6N HCl (300 ml) and acetic acid (50 ml) and the solution was refluxed at 110° C. for 6 hours. The reaction solution was cooled with ice and the resulting precipitate was filtered to yield a crystal of 4-amidinobenzoic acid hydrochloride (10.4 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Amidinobenzamide (commercially available one, 7.8 g) is dissolved in water (200 ml), and thereto is added conc. hydrochloric acid (200 ml), and the mixture is stirred at a temperature below 100° C. for 9 hours. The mixture is cooled, and the precipitated crystals are collected by filtration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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